2-Ethyl-5-fluoropyridin-3-amine
Description
Contextualizing Fluorinated Aminopyridines in Contemporary Organic Chemistry
Fluorinated aminopyridines are a class of organic molecules that have seen a surge in interest within the scientific community. The introduction of a fluorine atom into an aminopyridine scaffold can significantly alter the molecule's physicochemical properties. nih.govnih.gov This includes modifications to its basicity, lipophilicity, and metabolic stability. Such changes can be pivotal in the development of new chemical entities with tailored characteristics. The strategic placement of fluorine can also influence the conformational preferences of the molecule, which is a critical factor in its interaction with biological targets. nih.gov
The presence of the fluorine atom, the most electronegative element, can lead to unique intermolecular interactions, such as hydrogen bonds and halogen bonds, further influencing the compound's behavior in various chemical and biological systems. iucr.orgresearchgate.net These properties make fluorinated aminopyridines valuable building blocks in the synthesis of more complex molecules.
Significance of Pyridine (B92270) Derivatives in Chemical Synthesis
Pyridine and its derivatives are fundamental scaffolds in a wide array of chemical applications. researchgate.netglobalresearchonline.netnih.govresearchgate.netnih.gov They are not only prevalent in numerous natural products, including vitamins and alkaloids, but also serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.netnih.gov The pyridine ring, a six-membered heteroaromatic system, can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups. researchgate.netnih.gov
The nitrogen atom in the pyridine ring imparts basic properties and can be a site for alkylation and other reactions. researchgate.net The ring itself can participate in both electrophilic and nucleophilic substitution reactions, providing versatile pathways for the construction of complex molecular architectures. nih.gov This chemical versatility has established pyridine derivatives as indispensable tools for synthetic chemists.
Structural Specificity and Research Relevance of 2-Ethyl-5-fluoropyridin-3-amine
The specific structure of this compound, with its unique substitution pattern on the pyridine ring, presents a distinct profile for research. The ethyl group at the 2-position, the amino group at the 3-position, and the fluorine atom at the 5-position create a specific electronic and steric environment. While detailed research findings on this exact molecule are limited, its structural motifs are present in compounds of significant interest.
Due to the limited availability of experimental data for this compound, the following table presents predicted physicochemical properties for a closely related structural isomer, 3-ethyl-5-fluoropyridin-2-amine, to provide a reference for its potential characteristics.
| Property | Predicted Value |
| Molecular Formula | C7H9FN2 |
| Monoisotopic Mass | 140.07498 Da |
| XlogP | 1.4 |
| InChIKey | WTECUPWAIWGJED-UHFFFAOYSA-N |
| SMILES | CCC1=C(N=CC(=C1)F)N |
| Data sourced from PubChem for the isomer 3-ethyl-5-fluoropyridin-2-amine. uni.lu |
The following table details the predicted collision cross-section (CCS) values for different adducts of 3-ethyl-5-fluoropyridin-2-amine, offering insights into its potential behavior in mass spectrometry analysis.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 141.08226 | 125.8 |
| [M+Na]+ | 163.06420 | 135.3 |
| [M-H]- | 139.06770 | 127.0 |
| [M+NH4]+ | 158.10880 | 146.2 |
| [M+K]+ | 179.03814 | 132.9 |
| [M+H-H2O]+ | 123.07224 | 118.9 |
| [M+HCOO]- | 185.07318 | 149.1 |
| [M+CH3COO]- | 199.08883 | 177.0 |
| Data sourced from PubChem for the isomer 3-ethyl-5-fluoropyridin-2-amine. uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-5-fluoropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-2-7-6(9)3-5(8)4-10-7/h3-4H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCJXNMBXFIDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=N1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Advanced Organic Transformations of 2 Ethyl 5 Fluoropyridin 3 Amine Derivatives
Nucleophilic Reactivity of the Aminopyridine Moiety
The aminopyridine moiety in 2-Ethyl-5-fluoropyridin-3-amine exhibits characteristic nucleophilic behavior, primarily centered on the exocyclic amino group. This group can readily participate in a variety of reactions typical for aromatic amines.
Key Reactions of the Amino Group:
Acylation: The amino group can be acylated to form amides. This reaction is often used to protect the amino group or to introduce new functional moieties.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.
Diazotization: Treatment with nitrous acid can convert the primary amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions.
Coupling Reactions: The amino group can direct coupling reactions, and its nucleophilicity is crucial for the formation of various heterocyclic systems.
The nucleophilicity of the ring nitrogen is significantly attenuated by the electron-donating amino group and the electron-withdrawing fluorine atom. However, it can still be protonated or interact with Lewis acids, which in turn modulates the reactivity of the entire ring system. wikipedia.orgyoutube.com
Electrophilic Substitution Patterns on the Fluorinated Pyridine (B92270) Ring
Electrophilic aromatic substitution on the pyridine ring is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. wikipedia.orgquimicaorganica.org When such reactions do occur, they are typically directed to the 3- and 5-positions relative to the nitrogen. quimicaorganica.orgyoutube.com In the case of this compound, the substitution pattern is governed by the combined directing effects of the ethyl, fluoro, and amino substituents.
The amino group at C3 is a powerful activating group and ortho-, para-director. The ethyl group at C2 is a weak activating group, also directing ortho- and para-. The fluorine atom at C5 is a deactivating group but is ortho-, para-directing. The positions ortho to the amino group are C2 and C4. The position para to the amino group is C6.
Considering these influences:
Position C4: This position is ortho to the amino group and meta to the fluorine. It is a highly favored site for electrophilic attack due to strong activation from the amino group.
Position C6: This position is para to the amino group and ortho to the fluorine. It is also an activated site.
Position C2: This position is already substituted with an ethyl group.
Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions. The regioselectivity will depend on the specific electrophile and reaction conditions, with steric hindrance from the C2-ethyl group potentially favoring substitution at C4. For instance, halogenation or nitration would be expected to yield predominantly 4-substituted and/or 6-substituted products.
| Electrophilic Reaction | Expected Major Product(s) |
| Nitration (e.g., HNO₃/H₂SO₄) | 2-Ethyl-5-fluoro-4-nitropyridin-3-amine |
| Halogenation (e.g., Br₂/FeBr₃) | 2-Ethyl-4-bromo-5-fluoropyridin-3-amine |
| Sulfonation (e.g., fuming H₂SO₄) | 2-Ethyl-3-aminopyridine-5-fluoro-4-sulfonic acid |
This table represents predicted outcomes based on general principles of electrophilic aromatic substitution.
Directed Ortho-Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org Both the amino group and the fluorine atom can act as DMGs. nih.govresearchgate.net
In this compound, the primary amino group can be first protected (e.g., as a pivaloyl or carbamate (B1207046) group) to enhance its directing ability and prevent N-deprotonation. The protected amine at C3 would strongly direct metalation to the C4 position. The fluorine atom at C5 can also direct lithiation to the C6 position. The outcome often depends on the specific base used and the reaction conditions.
Synthetic Sequence:
Protection: The amino group is protected (e.g., with a Boc group).
Metalation: The protected pyridine is treated with a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures. nih.govuwindsor.ca This results in the formation of an aryllithium species at either the C4 or C6 position.
Quenching: The organolithium intermediate is then reacted with a variety of electrophiles to introduce new substituents.
| Electrophile | Functional Group Introduced |
| CO₂ | Carboxylic acid (-COOH) |
| I₂ | Iodine (-I) |
| (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |
| Aldehydes/Ketones | Hydroxyalkyl groups (-CR(OH)R') |
This methodology provides a reliable route to a wide range of 4- and/or 6-substituted derivatives of this compound, which are not easily accessible through other means. nih.gov
Oxidation and Reduction Chemistry of Fluorinated Aminopyridines
The fluorinated aminopyridine core can undergo both oxidation and reduction reactions, targeting different parts of the molecule.
Reduction: The pyridine ring can be reduced to the corresponding piperidine (B6355638) under catalytic hydrogenation conditions. nih.gov This transformation is often stereoselective, yielding cis-products. nih.gov The presence of the fluorine atom can influence the reaction conditions required. For example, palladium-catalyzed hydrogenation has been shown to be effective for the reduction of fluoropyridines. nih.gov
Reaction: this compound + H₂/Pd-C → 2-Ethyl-5-fluoropiperidin-3-amine
The reduction of other functional groups, if introduced onto the ring (e.g., a nitro group), can also be achieved selectively. For instance, a nitro group can be reduced to an amino group using reagents like SnCl₂/HCl or catalytic hydrogenation, which would be gentler than the conditions required for ring reduction. msu.edu
Oxidation: The primary amino group is susceptible to oxidation. Depending on the oxidant, various products can be formed, including nitroso, nitro, or azo compounds. The pyridine nitrogen can also be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide significantly alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. nih.gov The ethyl group could also be oxidized at the benzylic-like position under strong oxidizing conditions.
Chemo-, Regio-, and Stereoselectivity in Reactions Involving Fluorinated Pyridines
Selectivity is a critical aspect of the chemistry of multifunctional molecules like this compound.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For instance, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), a bromo or iodo substituent on the ring can be selectively coupled while leaving the fluoro group intact. nih.gov The relative reactivity of leaving groups often follows the order Br > OTf > OSO₂F > Cl > F. nih.gov This allows for stepwise functionalization of the pyridine ring.
Regioselectivity: As discussed in the sections on electrophilic substitution and directed ortho-metalation, the placement of new substituents is highly controlled by the existing groups on the ring. The interplay between the activating/directing effects of the amino and ethyl groups and the deactivating/directing effect of the fluorine atom dictates the position of incoming groups. nih.govacs.org For example, a blocking group strategy can be employed to achieve selective C4-alkylation of pyridines. nih.gov
Stereoselectivity: In reactions that create new chiral centers, such as the reduction of the pyridine ring to a piperidine or the addition of organometallics to a ketone derivative, the stereochemical outcome can be influenced by the existing substituents. The hydrogenation of fluoropyridines, for example, often proceeds with high cis-selectivity. nih.gov Iodofluorination of alkenes, a related reaction involving fluorine, also exhibits high regio- and stereoselectivity. acs.org
Role As a Synthetic Building Block and Intermediate in Advanced Chemical Research
A Precursor in the Realm of Heterocyclic Synthesis
The strategic placement of reactive sites on the 2-Ethyl-5-fluoropyridin-3-amine scaffold makes it a valuable precursor for the construction of more elaborate heterocyclic systems. This is particularly evident in the synthesis of bicyclic and fused pyridine (B92270) derivatives, which are core structures in many biologically active compounds. nih.govnih.govresearchgate.net
Crafting Bicyclic and Fused Pyridine Architectures
The chemical reactivity of aminopyridines, such as this compound, allows for their use in cyclization reactions to form fused ring systems. nih.gov These reactions are fundamental in creating a variety of important heterocyclic scaffolds.
Imidazopyridines: The synthesis of imidazopyridines, a class of compounds with a wide range of pharmaceutical applications, can be achieved using aminopyridine precursors. nih.govossila.com These bicyclic structures are of significant interest in medicinal chemistry. nih.gov
Naphthyridines: Naphthyridines, another important class of fused pyridine systems, are synthesized from substituted aminopyridines. nih.gov The specific substitution pattern of the starting aminopyridine directs the formation of the desired naphthyridine isomer. nih.govdigitallibrary.co.in For instance, 1,5-naphthyridine (B1222797) derivatives can be prepared from 3-aminopyridine (B143674) precursors through various synthetic strategies, including the Skraup and Gould-Jacobs reactions. nih.govnih.gov The reaction of 2-bromo-6-fluoropyridin-3-amine (B1374916) with methyl acrylate (B77674) followed by cyclization is a known method for preparing 1,5-naphthyridine derivatives. nih.gov Similarly, the reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) yields a benzo[b] nih.govrsc.orgnaphthyridine. nih.gov
The following table summarizes key reaction types for the synthesis of fused pyridine systems from aminopyridine precursors:
| Fused System | Precursor Type | Reaction Type | Reference |
| Imidazopyridines | Aminopyridines | Cyclization | nih.govossila.com |
| 1,5-Naphthyridines | 3-Aminopyridines | Skraup reaction, Gould-Jacobs reaction | nih.govnih.gov |
| Benzo[b] nih.govrsc.orgnaphthyridines | 3-Aminoquinolines | Friedländer reaction | nih.gov |
| Pyrido[2,3-d]pyrimidines | 2-Aminonicotinamides | Cyclization | nih.gov |
Building Complex Polycyclic Frameworks
Beyond bicyclic systems, this compound and related aminopyridines serve as foundational molecules for constructing intricate polycyclic scaffolds. nih.gov These complex structures are often sought after in drug discovery and materials science for their unique three-dimensional arrangements and potential for high-affinity binding to biological targets. The ability to selectively functionalize different positions on the pyridine ring allows for a stepwise and controlled approach to building these elaborate molecular architectures. rsc.org
A Key Component in Bioactive Molecule Engineering
The incorporation of the this compound moiety into larger molecules is a strategic approach in the design of novel bioactive compounds. Its specific structural and electronic properties can significantly influence the pharmacological profile of a molecule. nih.govuni-muenster.de
Leveraging Fluorinated Pyridine Moieties for Molecular Optimization
The presence of a fluorine atom on the pyridine ring is a key feature that medicinal chemists exploit for molecular modulation. uni-muenster.de The introduction of fluorine can alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. core.ac.uk The difluoromethyl group, in particular, is of high interest in drug research, and methods for its precise introduction into pyridines are actively being developed. uni-muenster.de The ability to introduce fluorinated pyridine moieties can lead to the development of new drug candidates and agrochemicals. uni-muenster.de
Designing Targeted Enzyme Inhibitors and Receptor Modulators
The structural framework of this compound can be found in analogs designed as enzyme inhibitors and receptor modulators. nih.gov By systematically modifying the substituents on the pyridine ring, researchers can fine-tune the interaction of these molecules with their biological targets. This approach is crucial in the development of selective and potent therapeutic agents. For example, derivatives of 2-amino-3-cyanopyridine (B104079) are used to design and synthesize various heterocyclic compounds with potential biological activities. nih.gov
Applications in Agrochemical and Specialty Chemical Development
The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals and specialty chemicals. nih.gov The pyridine ring is a common structural motif in many herbicides and pesticides. guidechem.comchemimpex.com The introduction of the ethyl and fluoro groups can enhance the efficacy and selectivity of these agrochemicals, leading to more effective and environmentally benign crop protection solutions. chemimpex.comnbinno.com
Application in Radiolabeling Chemistry for Research Tools
The incorporation of the positron-emitting radionuclide Fluorine-18 (¹⁸F) into molecules is a cornerstone of PET imaging, a powerful non-invasive technique used in both clinical diagnostics and preclinical research. The development of ¹⁸F-labeled pyridine derivatives is of particular interest due to the prevalence of the pyridine scaffold in pharmaceuticals. These radiolabeled compounds can serve as tracers to study biological processes and drug distribution in vivo.
Development of Fluorine-18 Labeled Pyridine Building Blocks
The synthesis of ¹⁸F-labeled PET tracers can be approached in two main ways: late-stage radiofluorination, where the ¹⁸F is introduced in the final synthetic step, or the building block approach. rsc.orgrsc.org The latter, also known as the modular build-up approach, involves the initial synthesis of a small, ¹⁸F-labeled molecule—a building block—which is then coupled to a larger, more complex molecule. rsc.orgrsc.org This method is often preferred as it can lead to higher radiochemical yields and purities, and it allows for the modular construction of a variety of tracers from a single radiolabeled precursor. rsc.org
Fluorine-18 labeled aminopyridines are a crucial class of such building blocks. While direct research on the radiolabeling of this compound is not extensively documented, the methodologies developed for structurally similar aminopyridines provide a clear blueprint for its potential use. The primary challenge in synthesizing fluorinated pyridines lies in the electron-rich nature of the pyridine ring, which makes nucleophilic aromatic substitution (SNAr) difficult, especially at the meta positions (3- and 5-positions). nih.govrsc.orgnih.gov Consequently, innovative strategies are required to achieve efficient radiofluorination.
Synthetic Strategies for [¹⁸F]-Fluorinated Aminopyridines
Several successful strategies have been developed for the synthesis of [¹⁸F]-fluorinated aminopyridines, which could be adapted for the radiosynthesis of [¹⁸F]-2-Ethyl-5-fluoropyridin-3-amine or its isomers. These methods focus on overcoming the inherent challenges of fluorinating the pyridine ring.
One notable approach is the direct radiofluorination of pyridine N-oxides . This method has been successfully employed for the synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine. nih.govrsc.org The strategy involves the fluorination of a precursor like 3-bromo-4-nitropyridine (B1272033) N-oxide, followed by reduction of the nitro group and the N-oxide. nih.govrsc.org This technique is significant as it provides a direct route to meta-fluorinated pyridines, a traditionally difficult transformation. nih.govrsc.org
Another powerful strategy involves a two-step sequence of radiofluorination followed by palladium-catalyzed amination . This has been demonstrated in the synthesis of 2-amino-5-[¹⁸F]fluoropyridines. The process begins with the radiofluorination of an anisyl(2-bromopyridinyl-5)iodonium triflate precursor to yield 2-bromo-5-[¹⁸F]fluoropyridine. rsc.org This intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with various amines to produce the desired 2-amino-5-[¹⁸F]fluoropyridine derivatives. rsc.org
A third method involves a Hofmann-type rearrangement . The synthesis of 5-[¹⁸F]fluoro-2-pyridinamine has been achieved through a multi-step process starting with a commercially available halogen-substituted 2-pyridinecarbonitrile. researchgate.net This precursor undergoes nucleophilic aromatic substitution with [¹⁸F]fluoride, followed by hydrolysis of the nitrile to a carboxamide, and subsequent Hofmann rearrangement to yield the final aminopyridine. researchgate.net
These established methodologies, summarized in the table below, highlight the potential pathways for the synthesis of radiolabeled this compound, positioning it as a valuable, albeit currently underexplored, building block for the creation of novel PET imaging agents.
| Synthetic Strategy | Precursor Type | Key Intermediates | Target Compound Class | Reference |
| Direct Radiofluorination of Pyridine N-Oxides | 3-Bromo-4-nitropyridine N-oxide | [¹⁸F]3-Fluoro-4-nitropyridine N-oxide | meta-[¹⁸F]Fluorinated Aminopyridines | nih.govrsc.org |
| Radiofluorination/Pd-catalyzed Amination | Anisyl(2-bromopyridinyl-5)iodonium triflate | 2-Bromo-5-[¹⁸F]fluoropyridine | 2-Amino-5-[¹⁸F]fluoropyridines | rsc.org |
| Nucleophilic Substitution/Hofmann Rearrangement | Halogen-substituted 2-pyridinecarbonitrile | [¹⁸F]Fluorinated Pyridinecarboxamide | 5-[¹⁸F]Fluoro-2-pyridinamines | researchgate.net |
Computational and Theoretical Investigations of Fluorinated Aminopyridines
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are fundamental tools for dissecting the electronic nature of fluorinated aminopyridines. derpharmachemica.comtsijournals.com These calculations provide a window into the molecule's stability, reactivity, and spectroscopic characteristics. The introduction of fluorine, a highly electronegative atom, and an amino group, an electron-donating group, into the pyridine (B92270) ring creates a complex electronic environment that governs its behavior.
Charge density analysis is a powerful technique for visualizing how electrons are distributed across a molecule, offering clues to its reactivity and intermolecular interactions. nih.gov This method, often employing multipole models like the Hansen-Coppens formalism, refines crystallographic data to map electron density. rsc.org For fluorinated aminopyridines, this analysis would reveal the significant polarization induced by the fluorine atom, which withdraws electron density from the pyridine ring. This creates an electron-deficient (electrophilic) character on the ring, particularly at the carbon atom bonded to fluorine.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule's structure and bonding. researchgate.net When coupled with quantum chemical calculations (DFT and HF), the vibrational modes of fluorinated aminopyridines can be precisely assigned. tsijournals.comnih.gov
Calculations for related aminopyridines have successfully predicted vibrational frequencies that align well with experimental data. derpharmachemica.com For a molecule like 2-Ethyl-5-fluoropyridin-3-amine, key vibrational modes would include:
N-H Stretching: The asymmetric and symmetric stretching of the amino group (NH₂) typically appears in the 3300-3600 cm⁻¹ region. tsijournals.comresearchgate.net
C-H Stretching: Aromatic and aliphatic C-H stretches are generally observed around 3000-3100 cm⁻¹ and 2850-2970 cm⁻¹, respectively.
C=C and C=N Stretching: Vibrations within the pyridine ring are found in the 1400-1650 cm⁻¹ range. researchgate.net
C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the 1000-1400 cm⁻¹ region.
NH₂ Scissoring and Rocking: Deformation modes of the amino group occur at lower frequencies, with scissoring typically around 1600-1650 cm⁻¹. tsijournals.com
The table below presents a comparison of experimental and DFT-calculated vibrational frequencies for the related compound 2-aminopyridine, illustrating the accuracy of theoretical methods.
| Vibrational Mode | Assignment | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated DFT (cm⁻¹) | Reference |
|---|---|---|---|---|---|
| ν(NH₂) | Asymmetric Stretch | 3442 | - | 3611 | tsijournals.com |
| ν(NH₂) | Symmetric Stretch | 3300 | - | 3489 | tsijournals.com |
| δ(NH₂) | Scissoring | 1617 | 1628 | 1611 | tsijournals.com |
| ν(C=C/C=N) | Ring Stretch | 1617 | - | - | researchgate.net |
| ν(C=C/C=N) | Ring Stretch | 1473 | - | - | researchgate.net |
Molecular Interactions and Binding Affinity Predictions
The unique electronic structure of fluorinated aminopyridines dictates their interactions with other molecules, a critical aspect for applications in materials science and medicinal chemistry.
Fluorination significantly impacts the ability of pyridine derivatives to bind with anions. The electron-withdrawing nature of fluorine enhances the positive electrostatic potential on adjacent hydrogen atoms and can create an electron-deficient π-system (a π-hole), making the molecule an effective anion receptor. nih.govnih.gov
Studies on divalent fluorinated pyridines have yielded surprising insights. fu-berlin.deresearchgate.net Using mass spectrometry and DFT calculations, researchers demonstrated that anion binding was not driven by the expected anion-π interactions. Instead, the dominant forces were found to be C-H···anion hydrogen bonds involving the spacers connecting the pyridine units. fu-berlin.deresearchgate.net This highlights the importance of considering the entire molecular structure, not just the fluorinated ring, when predicting binding modes. DFT calculations were crucial in comparing different potential binding modes and providing evidence that explained the experimental ranking of binding energies. fu-berlin.de
The crystal structures of fluorinated pyridines are governed by a delicate balance of intermolecular forces.
Hydrogen Bonding: Fluorinated aminopyridines can act as both hydrogen bond donors (via the N-H of the amino group) and acceptors (via the N of the pyridine ring and the fluorine atom). While fluorine is highly electronegative, it is generally considered a weak hydrogen bond acceptor. nih.gov More significant are the hydrogen bonds involving the pyridine and amino nitrogens. Studies have revealed the presence of C-H···F and C-H···N interactions, which, although weak, collectively contribute to the stability of the crystal lattice. acs.org
π-π Interactions: Fluorination dramatically alters the nature of π-π stacking. A non-fluorinated aromatic ring has a negatively charged π-face. In contrast, a perfluorinated ring has an electron-deficient, or positively charged, π-face. researchgate.net This allows for strong, stabilizing face-to-face stacking interactions between fluorinated and non-fluorinated aromatic rings. researchgate.net However, for interactions between two fluorinated pyridines, this can lead to repulsion. In some cases, this results in a shift from typical π-π stacking to interactions involving the lone pair of one molecule with the π-hole of another, as seen in the pentafluoropyridine⋅⋅⋅formaldehyde adduct. nih.gov
The interplay between these forces is competitive. Research on related systems shows that interactions between fluorinated aromatic rings and pyridines can be the most significant, followed by C-H···F hydrogen bonds. acs.org
| Interaction Type | Description | Key Findings | Reference |
|---|---|---|---|
| Anion-Binding | Interaction of the molecule with negative ions. | Driven by C-H···anion interactions rather than anion-π. Fluorination enhances binding affinity. | nih.govfu-berlin.de |
| Hydrogen Bonding (HB) | Donation and acceptance of protons via N-H, C-H, N, and F atoms. | Fluorine is a weak HB acceptor. N-H···N and C-H···N/F bonds are significant. | nih.govacs.org |
| π-π Interactions | Stacking interactions between aromatic rings. | Fluorination creates an electron-deficient π-hole, altering stacking geometry and favoring interactions with electron-rich rings. | nih.govresearchgate.net |
Mechanistic Insights via Computational Methods (e.g., DFT, Hartree-Fock)
While specific reaction mechanisms involving this compound are not detailed in the literature, computational methods like DFT provide profound mechanistic insights into its potential reactivity and interactions. nih.gov By calculating various electronic parameters, a picture of the molecule's chemical behavior emerges.
DFT and other quantum mechanical methods are used to:
Optimize Molecular Geometry: Determining the most stable three-dimensional structure with the lowest energy. nih.gov
Calculate Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net
Determine Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from HOMO-LUMO energies to quantify and predict the reactive behavior of the molecule. researchgate.net
Simulate Reaction Pathways: For proposed reactions, DFT can be used to calculate the transition state energies, providing information about the reaction's feasibility and kinetics. For instance, DFT calculations were essential in concluding that C-H···anion interactions, rather than anion-π interactions, were the operative mechanism in anion binding for certain fluorinated pyridines. fu-berlin.de
These computational tools allow researchers to probe the fundamental electronic factors that govern how the molecule interacts with others, providing a theoretical foundation for understanding its properties and predicting its behavior in various chemical environments.
Structure-Property Relationships Derived from Theoretical Models
The electronic and structural properties of pyridine and its derivatives are significantly affected by the nature and position of substituents on the pyridine ring. iiste.org For instance, the introduction of an amino group and a fluorine atom, as in the case of this compound, can modulate the electron density distribution, which in turn influences properties like reactivity, stability, and intermolecular interactions.
Theoretical studies on related aminopyridine systems have demonstrated that quantum chemical parameters can be correlated with the biological and chemical activity of the compounds. scirp.org Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, chemical potential, and electrophilicity index are calculated to understand and predict the behavior of these molecules. scirp.org
While specific computational data for this compound is not extensively available in the public domain, the principles derived from studies on analogous compounds can be applied. For example, the fluorine atom, being highly electronegative, is expected to have a significant impact on the electronic properties of the pyridine ring. Its placement at the 5-position, combined with an amino group at the 3-position and an ethyl group at the 2-position, would create a unique electronic environment.
A hypothetical data table, based on DFT calculations for this compound and its analogs, would likely include the parameters mentioned above. The analysis of such a table would reveal trends in how substitutions influence the electronic properties. For instance, comparing the HOMO-LUMO gap of this compound with that of simpler aminopyridines could indicate its relative kinetic stability and chemical reactivity. scirp.org A smaller HOMO-LUMO gap generally suggests higher reactivity.
Furthermore, molecular modeling can be used to investigate the conformational preferences of the molecule, particularly the orientation of the ethyl and amino groups. These conformational aspects are crucial as they can affect how the molecule interacts with biological targets or other molecules. nih.gov The interplay between the steric hindrance of the ethyl group and the electronic effects of the fluorine and amino substituents would be a key aspect of such an investigation.
In essence, theoretical models serve as a powerful tool to dissect the intricate relationships between the three-dimensional structure of fluorinated aminopyridines and their macroscopic properties. Although detailed research findings specific to this compound are limited, the established methodologies in computational chemistry provide a robust framework for predicting and understanding its behavior based on the rich data available for related compounds.
Table of Calculated Quantum Chemical Parameters for Hypothetical Aminopyridine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 3-Aminopyridine (B143674) | -5.89 | -0.25 | 5.64 | 2.98 |
| 3-Amino-5-fluoropyridine | -6.05 | -0.45 | 5.60 | 2.15 |
| This compound (Hypothetical) | -5.98 | -0.38 | 5.60 | 2.50 |
| 3-Amino-2-methylpyridine | -5.82 | -0.19 | 5.63 | 3.10 |
Future Directions and Emerging Research Areas for 2 Ethyl 5 Fluoropyridin 3 Amine
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 2-Ethyl-5-fluoropyridin-3-amine is poised to move beyond traditional, often harsh, multi-step procedures towards more elegant and environmentally benign strategies. The emphasis will be on atom economy, energy efficiency, and the use of renewable resources.
One promising direction is the adoption of one-pot multicomponent reactions . These reactions, which combine three or more reactants in a single operation, offer a streamlined approach to complex molecules. nih.govacs.org For instance, a potential one-pot synthesis of this compound could involve the condensation of a suitable β-dicarbonyl compound, an activated fluoro-acetonitrile, and an ethyl-containing synthon, catalyzed by environmentally friendly catalysts like animal bone meal. rsc.org
Cycloaddition reactions represent another powerful tool for constructing the polysubstituted pyridine (B92270) ring of this compound. nih.govrsc.orgnih.gov Inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines with enamines or alkynes are particularly noteworthy for their efficiency in forming pyridine rings, often under mild conditions. acsgcipr.orgyoutube.com Future research could focus on developing a suitable triazine and an ethyl-containing dienophile that would regioselectively yield the desired product.
Furthermore, the principles of green chemistry are expected to be central to the development of new synthetic routes. google.comgoogle.com This includes the use of greener solvents, such as water or bio-derived solvents, and the development of catalytic systems based on earth-abundant and non-toxic metals. For example, iron-catalyzed cyclization reactions have shown promise for the synthesis of substituted pyridines and could be adapted for this compound.
A comparative overview of potential future synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. nih.govacs.org | Identification of suitable starting materials and green catalysts. rsc.org |
| Cycloaddition Reactions | High efficiency, access to complex substitution patterns. nih.govacsgcipr.org | Design of appropriate diene and dienophile partners for regioselectivity. |
| Green Catalytic Methods | Use of non-toxic and abundant catalysts, milder reaction conditions. google.com | Development of novel iron or other earth-abundant metal catalysts. |
Exploration of Unprecedented Reactivity Profiles
The juxtaposition of electron-donating and electron-withdrawing substituents on the pyridine ring of this compound suggests a rich and largely unexplored reactivity profile. Future research will likely focus on leveraging this unique electronic arrangement to achieve novel chemical transformations.
A key area of investigation will be the C-H functionalization of the pyridine ring. rsc.org The presence of the activating amino group and the deactivating fluorine atom creates a unique electronic landscape that could allow for site-selective C-H activation at positions that are typically unreactive in simpler pyridine derivatives. acs.org For instance, transition-metal catalyzed C-H arylation, alkylation, or amination could lead to a diverse array of novel derivatives with potential applications in medicinal chemistry and materials science.
The amino group at the 3-position also opens the door to a variety of coupling and cyclization reactions . For example, it can serve as a nucleophile in palladium-catalyzed C-N cross-coupling reactions to introduce a wide range of substituents. acs.org Furthermore, the amino group can participate in cyclization reactions with suitable bifunctional reagents to construct fused heterocyclic systems, a common motif in pharmacologically active compounds. orgsyn.orgacs.org
The fluorine atom, beyond its electronic influence, can also participate in unique chemical transformations. While C-F bond activation is generally challenging, recent advances in catalysis have made it an increasingly viable strategy for the synthesis of novel fluorinated compounds. Exploring the selective C-F bond activation of this compound could provide access to a new family of pyridine derivatives.
Advanced Applications in Materials Science and Functional Molecules
The unique combination of functional groups in this compound makes it an attractive building block for the creation of advanced materials and functional molecules with tailored properties.
One of the most promising areas is its potential use as a monomer in the synthesis of functional polymers . clemson.edu The amino group provides a convenient handle for polymerization, while the fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to the resulting polymer. umn.edu Such fluorinated pyridine-based polymers could find applications in high-performance plastics, membranes for separations, and as dielectric materials in electronics.
The electronic properties of this compound also suggest its potential application in organic electronics , particularly in organic light-emitting diodes (OLEDs). The pyridine core is a common component in materials for OLEDs, and the strategic placement of electron-donating and -withdrawing groups can be used to tune the emission color and efficiency of the device. Future research could involve incorporating this molecule as a building block in emissive or charge-transporting layers of OLEDs.
Furthermore, the ability of the pyridine nitrogen and the amino group to coordinate with metal ions makes this compound a potential ligand for the synthesis of novel organometallic complexes . mdpi.com These complexes could exhibit interesting catalytic, magnetic, or photophysical properties.
Integration with Artificial Intelligence and Machine Learning in Synthetic Design
The complexity of synthesizing and functionalizing a molecule like this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). mdpi.com
Machine learning models can be developed to predict the outcome of reactions involving this compound. nih.govrsc.org For instance, an ML model could be trained to predict the regioselectivity of C-H functionalization reactions based on the catalyst, solvent, and other reaction parameters. rsc.orgresearchgate.net This predictive capability would significantly accelerate the optimization of reaction conditions and reduce the need for extensive experimental screening.
Moreover, AI can be used in the de novo design of functional molecules based on the this compound scaffold. Generative models can explore a vast chemical space to design new derivatives with optimized properties for specific applications, such as high charge mobility for organic electronics or specific binding affinity for a biological target.
The synergy between experimental chemistry and computational tools will be crucial in unlocking the full potential of this compound. The table below summarizes the potential impact of AI and ML in this field.
| AI/ML Application | Potential Impact on Research |
| Retrosynthesis Planning | Discovery of novel, more efficient, and sustainable synthetic routes. nih.govnih.gov |
| Reaction Outcome Prediction | Accelerated optimization of reaction conditions, reduced experimental effort. nih.govrsc.org |
| De Novo Molecular Design | Rapid identification of new derivatives with tailored properties for specific applications. mdpi.com |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Ethyl-5-fluoropyridin-3-amine?
Answer: The synthesis of pyridinamine derivatives typically involves nucleophilic substitution, fluorination, or reductive amination. For This compound , key steps include:
- Ethyl Group Introduction : Alkylation of a pyridine precursor (e.g., 5-fluoropyridin-3-amine) using ethyl halides or via Pd-catalyzed cross-coupling .
- Fluorination : Direct fluorination using DAST (diethylaminosulfur trifluoride) or halogen exchange with KF in polar aprotic solvents .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
Q. Table 1: Comparison of Synthetic Routes for Pyridinamine Derivatives
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C | 65–75 | |
| Fluorination | DAST, CH₂Cl₂, −20°C | 50–60 | |
| Reductive Amination | NaBH₃CN, MeOH, RT | 70–85 |
Q. How can spectroscopic techniques characterize this compound?
Answer:
- ¹H/¹³C NMR : The ethyl group shows a triplet (~1.2 ppm, CH₃) and quartet (~2.5 ppm, CH₂). Fluorine deshields adjacent carbons (e.g., C5 at ~150 ppm in ¹³C NMR) .
- FT-IR : N-H stretching (3350–3450 cm⁻¹), C-F (1100–1200 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 154.1 (C₇H₁₀FN₂⁺) with fragmentation patterns confirming ethyl and fluorine substituents .
Q. Table 2: Key Spectroscopic Data for Related Pyridinamines
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved using crystallography?
Answer:
- X-ray Diffraction : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). For example, C-F bond lengths (~1.35 Å) and ethyl group torsion angles can validate stereochemistry .
- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder (e.g., ethyl group rotation) .
- Validation Tools : Use PLATON to check for missed symmetry or twinning, especially with fluorinated compounds prone to polymorphism .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density maps. Fluorine’s electron-withdrawing effect lowers LUMO energy at C5, enhancing electrophilicity .
- Molecular Dynamics : Simulate solvation effects in DMSO or THF to predict reaction pathways (e.g., SNAr vs. radical mechanisms) .
- Hammett Analysis : Compare σₚ values of substituents (e.g., -F: σₚ=+0.06, -NH₂: σₚ=−0.66) to quantify electronic effects .
Q. How do regioisomeric impurities arise in this compound, and how can they be detected?
Answer:
- Common Impurities : Ethyl migration (e.g., 3-ethyl-5-fluoropyridin-2-amine) or incomplete fluorination.
- Detection Methods :
Q. Table 3: Analytical Techniques for Isomer Differentiation
| Technique | Key Observations | Reference |
|---|---|---|
| HPLC-MS | Isomers show distinct m/z fragments | |
| ¹H-¹³C HSQC | Correlate ethyl CH₂ with C3/C5 | |
| X-ray Crystallography | Resolve bond angles at C2 vs. C3 |
Q. What strategies mitigate fluorine’s electron-withdrawing effects during functionalization?
Answer:
Q. How does this compound interact with biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
